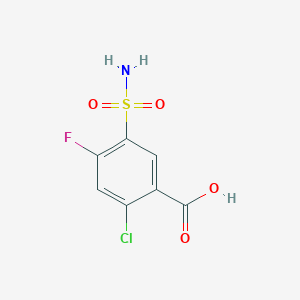

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Overview

Description

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid, is an aryl fluorinated building block employed in organic synthesis . It has a molecular formula of C7H5ClFNO4S and a molecular weight of 253.64 g/mol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNS(=O)(=O)c1cc(C(O)=O)c(Cl)cc1F and the InChI string InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 245-248 °C (lit.) . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 252.9611847 g/mol . The topological polar surface area is 106 Ų . It has a heavy atom count of 15 .Scientific Research Applications

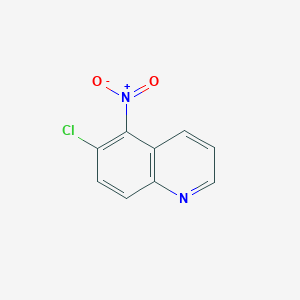

Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound to 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, has been identified as a versatile building block in heterocyclic oriented synthesis (HOS). This compound enables the preparation of various nitrogenous heterocycles, which are crucial in drug discovery. The synthesis process involves immobilization on Rink resin, followed by chlorine substitution, reduction, and cyclization to yield benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides (Křupková et al., 2013).

Corrosion Inhibition

The derivative 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) has shown potential as an inhibitor for mild steel corrosion in acidic environments. This compound's effectiveness increases with its concentration and exhibits mixed-type inhibitive action. The mechanism includes adsorption that follows the Langmuir isotherm, with validation through spectroscopic analyses (Sappani & Karthikeyan, 2014).

Molecular Docking and Quantum Chemical Studies

Molecular docking and quantum chemical computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid, a similar compound, have been performed using density functional theory. These studies help understand the compound's molecular geometry, vibrational frequencies, bonding features, and stability. This research also supports its potential anticonvulsant activity (Charanya et al., 2022).

Spectroscopic and Antibacterial Study

4-Chloro-3-sulfamoylbenzoic acid (CSBA), synthesized from a similar compound, has been studied for its structural and spectroscopic properties. It exhibited moderate antibacterial activity against both gram-positive and gram-negative bacteria, as confirmed through single crystal X-ray diffraction and other spectroscopic analyses (Kavitha et al., 2020).

Optical Sensor for Uranyl Ion Detection

4-Chloro-2 (furan-2-ylmethylamino) - 5-sulfamoylbenzoic acid (Furosemide), a related compound, has been used in developing an optical sensor for detecting uranyl ions in aqueous solutions. This sensor shows high sensitivity, stability, and simplicity, making it valuable in nuclear safeguards and material accountability measurements (Elabd & Elhefnawy, 2015).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level .

properties

IUPAC Name |

2-chloro-4-fluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGOQDDPEWYVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401136 | |

| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4793-24-2 | |

| Record name | 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4793-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

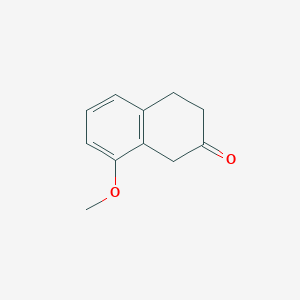

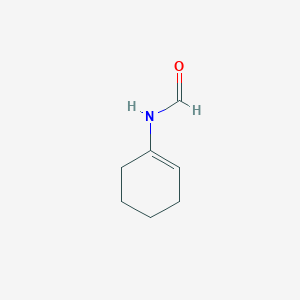

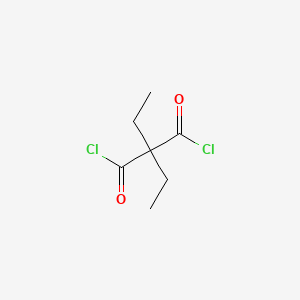

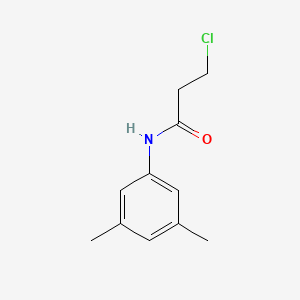

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

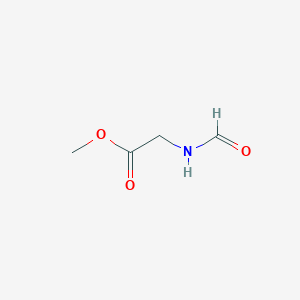

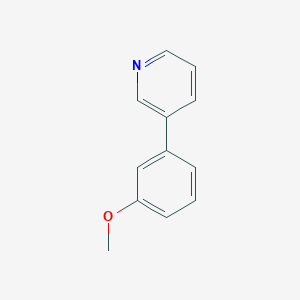

Feasible Synthetic Routes

Q & A

Q1: How does 2-chloro-4-fluoro-5-sulfamoylbenzoic acid interact with hRRM1 and what are the downstream effects of this interaction?

A: The research paper focuses on the synthesis and in silico evaluation of novel uridyl sulfamoylbenzoate derivatives, not specifically this compound. [] While this specific compound isn't explicitly discussed, the research suggests that uridyl sulfamoylbenzoate derivatives, which share structural similarities with this compound, could potentially target the M1 subunit of hRRM1. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)

![2-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1364916.png)

![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)